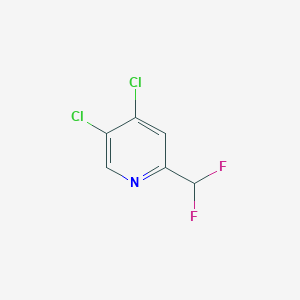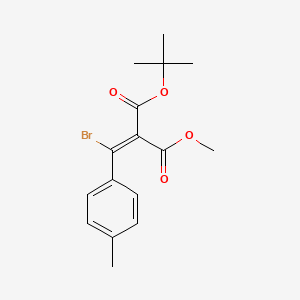
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a bromo(p-tolyl)methylene group attached to a malonate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate typically involves the reaction of tert-butyl 3-methyl malonate with a bromo(p-tolyl)methylene reagent under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic attack on the bromo(p-tolyl)methylene reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carbonyl-containing compound.
科学的研究の応用
Chemistry
In chemistry, (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of potential therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用機序
The mechanism of action of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The malonate backbone can stabilize carbanions, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C16H19BrO4 |
|---|---|
分子量 |
355.22 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O-methyl (2Z)-2-[bromo-(4-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H19BrO4/c1-10-6-8-11(9-7-10)13(17)12(14(18)20-5)15(19)21-16(2,3)4/h6-9H,1-5H3/b13-12- |
InChIキー |
KOYRPTDRIUXIQT-SEYXRHQNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C(\C(=O)OC)/C(=O)OC(C)(C)C)/Br |
正規SMILES |
CC1=CC=C(C=C1)C(=C(C(=O)OC)C(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


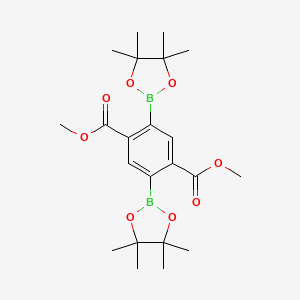

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
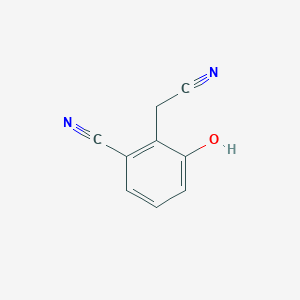
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)

![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
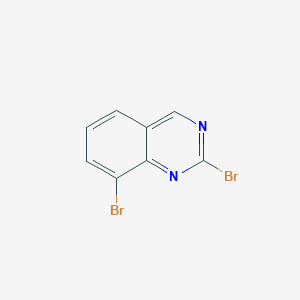
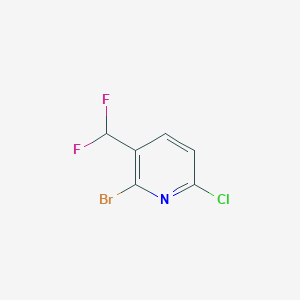
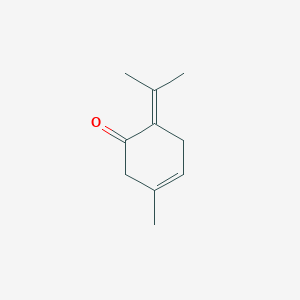
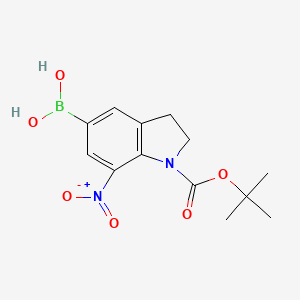
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
